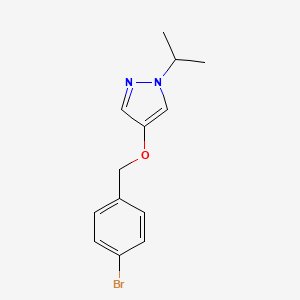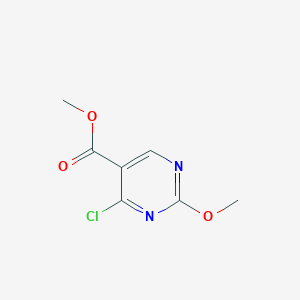
5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one
Übersicht
Beschreibung
The compound “5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one” is a complex organic molecule that contains a nitro group (-NO2), a pyridine ring, and an isoquinoline structure. Isoquinolines are a type of heterocyclic compound, which are often bioactive and found in many pharmaceuticals . The nitro group and the pyridine ring can contribute to the reactivity of the molecule and potentially its biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoquinoline and pyridine rings, along with the nitro group. These features could influence how the compound interacts with other molecules and could play a role in its potential biological activity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the nitro group can participate in reduction reactions, and the pyridine ring can undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, influencing its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one and its derivatives play a crucial role in chemical synthesis, offering a versatile scaffold for developing various chemical compounds. For instance, their use in regioselective addition reactions to create spirocyclopropaneisoxazolidines demonstrates their utility in synthetic chemistry, enabling the formation of compounds with potential applications in medicinal chemistry and materials science (Molchanov et al., 2011). Additionally, the synthesis of 5-substituted isoquinolin-1-ones through one-pot Curtius rearrangement highlights their role in creating pro-drug systems for targeted drug delivery, particularly in hypoxic solid tumors (Berry et al., 1997).
Prodrug Development
The potential of 5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one derivatives as bioreductively activated pro-drug systems is significant. Research into nitrofuranylmethyl and nitroimidazolylmethyl derivatives of isoquinolinones has shown promise for the selective release of therapeutic drugs in hypoxic environments, a common characteristic of solid tumors. This capability suggests a valuable application in creating more effective cancer therapies with targeted action (Parveen et al., 1999).
Advanced Material Synthesis
The structural modification of 5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one derivatives also finds applications in material science. For example, the creation of novel azomethine imines from 5-phenylpyrazolidin-3-one, which exhibit photochromic, ionochromic, and spectral-luminescent properties, indicates potential uses in developing smart materials and sensors. These compounds' ability to undergo reversible isomerization and interact selectively with ions or molecules could be leveraged in creating advanced optical materials and chemical sensors (Bren et al., 2018).
Antitumor Activity
Furthermore, some derivatives of 5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one have been evaluated for their antitumor activities. The synthesis and characterization of new 3,4-dihydroisoquinolines and their examination against various cancer cell lines reveal moderate antitumor activities in vitro. This research opens pathways for the development of new cancer therapeutics based on the isoquinoline scaffold, highlighting the compound's relevance in medicinal chemistry (Zhu et al., 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-nitro-2-(pyridin-4-ylmethyl)isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-15-13-2-1-3-14(18(20)21)12(13)6-9-17(15)10-11-4-7-16-8-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYGTWGUNAOUJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN(C2=O)CC3=CC=NC=C3)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



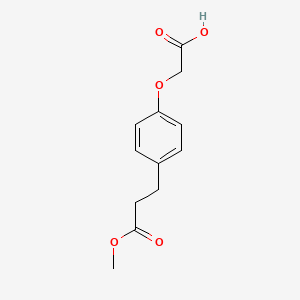

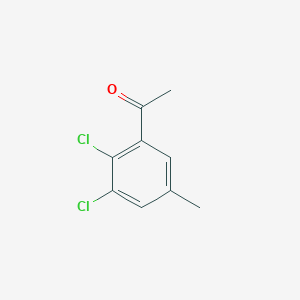
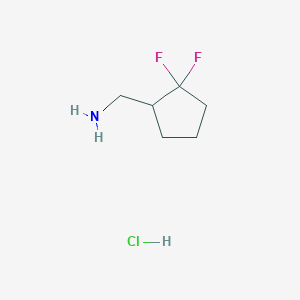

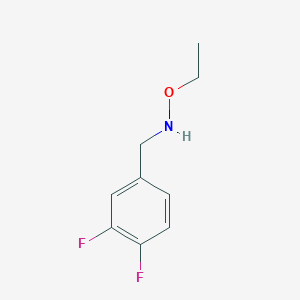
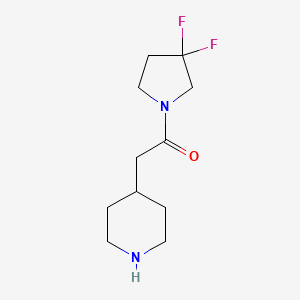
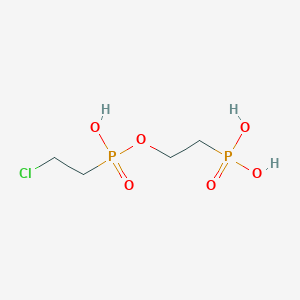
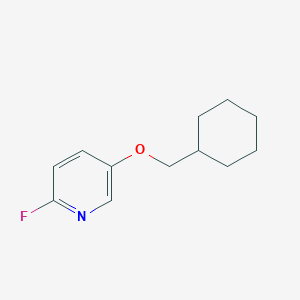
![3',5,5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1459602.png)
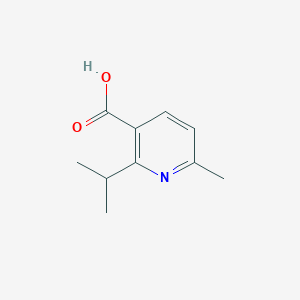
![N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1459604.png)
